molecular formula C9H10BrI B6615125 1-(3-bromopropyl)-4-iodobenzene CAS No. 172483-74-8

1-(3-bromopropyl)-4-iodobenzene

Cat. No. B6615125
CAS RN: 172483-74-8
M. Wt: 324.98 g/mol
InChI Key: SINNTMVHQZXKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromopropyl)-4-iodobenzene, abbreviated as BPIB, is an organic compound with a molecular formula of C9H9BrI. It is a colorless liquid that is soluble in water, ethanol, and ether. BPIB is a versatile molecule that has a wide range of applications in both scientific research and laboratory experiments. It is an important building block for organic synthesis and is used in the production of a variety of organic compounds. In addition, BPIB has been found to have potential therapeutic applications in the medical field.

Scientific Research Applications

Organic Synthesis and Transformations

1-(3-bromopropyl)-4-iodobenzene is a significant precursor in various organic transformations. It has been used as an intermediate in the synthesis of diverse derivatives, particularly in reactions involving the formation of benzynes. For instance, derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene have been synthesized through sequences that include regioselective bromination and halogen/metal permutations, showcasing its versatility in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Catalysis and Domino Processes

In catalysis, 1-(3-bromopropyl)-4-iodobenzene has been used in CuI-catalyzed domino processes. These processes involve intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to the synthesis of various benzofurans, which are valuable in pharmaceutical and material science applications (Lu, Wang, Zhang, & Ma, 2007).

Bromolactonization Reactions

The compound has also been used in innovative catalytic bromolactonization reactions. These reactions are crucial for the synthesis of five-membered bromolactones, which are significant in the development of new pharmaceuticals (He, Pu, Shao, & Yan, 2011).

Solar Cell Applications

In the field of solar energy, bromobenzene and iodobenzene derivatives, like 1-(3-bromopropyl)-4-iodobenzene, have been explored as alternative solvents in the fabrication of polymer/fullerene solar cells. Their use has led to significantly enhanced performance due to improved diode characteristics, higher charge-carrier mobility, and optimized morphology of the solar cells (Huang et al., 2014).

Thermochemistry Studies

This compound also plays a role in thermochemistry studies. Vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes have been studied, providing valuable data for thermodynamic calculations and material science research (Verevkin et al., 2015).

properties

IUPAC Name

1-(3-bromopropyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINNTMVHQZXKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCBr)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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